Product packaging for Ethyl 5-fluoro-1H-indazole-3-carboxylate(Cat. No.:CAS No. 1016-36-0)

Ethyl 5-fluoro-1H-indazole-3-carboxylate

Cat. No.: B086463
CAS No.: 1016-36-0
M. Wt: 208.19 g/mol
InChI Key: LLPYNEVKCQMQBK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1H-indazole-3-carboxylate (CAS 1016-36-0) is a high-purity fluorinated indazole derivative supplied for research and development purposes. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. Indazole compounds are recognized as robust bioisosteres of phenol, often offering improved lipophilicity and enhanced metabolic stability against phase I and II metabolism, making them privileged scaffolds in drug design . Research into this compound and its derivatives has revealed significant potential in pharmaceutical development, particularly due to demonstrated anti-tumor, analgesic, and anti-inflammatory activities . Specifically, its structural features make it a key precursor in the exploration of new therapeutic agents for conditions such as renal cell carcinoma, solid tumors, and leukemia . The compound is offered with a typical purity of 98% and is available in a range of quantities to suit various R&D needs, from 100g to 325kg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2O2 B086463 Ethyl 5-fluoro-1H-indazole-3-carboxylate CAS No. 1016-36-0

Properties

IUPAC Name

ethyl 5-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPYNEVKCQMQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506967
Record name Ethyl 5-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-36-0
Record name Ethyl 5-fluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing ethyl 5-fluoro-1H-indazole-3-carboxylate involves acid-catalyzed esterification. In this approach, 5-fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9) is refluxed with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via protonation of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol.

A representative procedure from US Patent US2013/296281 describes dissolving 5 g of the carboxylic acid in 150 mL ethanol, followed by the addition of 1.5 mL H₂SO₄. The mixture is heated at 80°C under nitrogen for 24 hours, achieving an 86% yield after workup. Key steps include:

  • Acid activation : Sulfuric acid protonates the carboxyl group, enabling ethanol to act as a nucleophile.

  • Inert atmosphere : Nitrogen prevents oxidation of sensitive intermediates.

  • Workup : Concentration, dilution with ethyl acetate/water, and brine washing to isolate the product.

Optimization and Scalability

Industrial adaptations of this method prioritize cost-effectiveness and environmental impact. Der Pharma Chemica’s protocol uses a similar H₂SO₄-catalyzed approach but reduces reaction time to 4 hours under reflux, yielding 82%. The shortened duration minimizes side reactions, such as dehydration or sulfonation, which are risks under prolonged heating.

Table 1: Comparative Data for Acid-Catalyzed Esterification

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24 hours4 hours
Temperature80°CReflux (~78°C)
Yield86%82%
Catalyst Concentration1.5 mL H₂SO₄/150 mL EtOH10 mL H₂SO₄/100 mL EtOH

Carbodiimide-Mediated Esterification

Activation with CDI and Ethanol

An alternative method employs 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid before esterification. This two-step process avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.

Step 1: Formation of Acyl Imidazolide
5-Fluoro-1H-indazole-3-carboxylic acid reacts with CDI in tetrahydrofuran (THF), forming an acyl imidazolide intermediate. This activation step occurs at reflux for 2 hours, with CDI serving as a coupling agent.

Step 2: Ethanol Quenching
The intermediate is treated with excess ethanol, leading to nucleophilic substitution and ester formation. Ambeed’s protocol reports a 75% yield after purification by flash chromatography.

Advantages and Limitations

  • Mild conditions : Room-temperature reactions reduce energy input.

  • By-product management : Imidazole by-products are water-soluble, simplifying isolation.

  • Cost : CDI is more expensive than H₂SO₄, limiting large-scale use.

Table 2: CDI-Mediated vs. Acid-Catalyzed Methods

FactorCDI-MediatedH₂SO₄-Catalyzed
Reaction TemperatureReflux (THF)80°C
Catalyst CostHighLow
Purification ComplexityChromatographyLiquid-liquid extraction
Yield75%82–86%

Industrial-Scale Production and Process Optimization

Key Modifications for Bulk Synthesis

Industrial protocols emphasize reproducibility and reduced waste. Der Pharma Chemica’s method scales the acid-catalyzed reaction to 100 mL ethanol per 10 g substrate, achieving 82% yield with a 4-hour reflux. Critical adjustments include:

  • Solvent volume : Higher ethanol ratios improve mixing and heat transfer.

  • Neutralization : Saturated sodium bicarbonate ensures complete acid removal.

  • Filtration : Chilled ethyl acetate washes enhance product purity.

Structural Characterization and Quality Control

Spectroscopic Validation

¹H-NMR analysis (400 MHz, CDCl₃) confirms successful esterification, with characteristic signals at δ 7.78 (dd, 1H), 7.73 (dd, 1H), and 4.5 ppm (q, 2H) for the ethyl group. LC-MS data further validate molecular integrity, showing a peak at m/z 208.19 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase chromatography.

  • Melting point : 145–147°C (uncorrected), consistent with literature .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Ethyl 5-fluoro-1H-indazole-3-carboxylate has been investigated for its anticancer properties. Indazole derivatives are known to exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives with fluorine substituents can enhance biological activity due to increased lipophilicity and altered electronic properties .

2. Anti-inflammatory Agents
Research indicates that compounds similar to this compound can serve as anti-inflammatory agents by inhibiting specific pathways involved in inflammation, such as the NF-kB signaling pathway. This makes it a candidate for drug development targeting chronic inflammatory diseases .

Material Science

1. Organic Semiconductors
The compound is being explored for its applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties allow for efficient charge transport, making it suitable for use in optoelectronic devices .

Biological Studies

1. Enzyme Inhibition Studies
this compound serves as a probe in biochemical assays aimed at studying enzyme activities. Its ability to interact with various enzymes can help elucidate biochemical pathways and enzyme mechanisms, providing insights into metabolic processes .

2. Receptor-Ligand Interactions
The compound is utilized to investigate receptor-ligand interactions, which are crucial for understanding signal transduction pathways in cells. This application is particularly relevant in drug discovery, where understanding these interactions can lead to the development of more effective therapeutics .

Comparison of Indazole Derivatives

Compound NameAnticancer ActivityAnti-inflammatory ActivityApplication Area
This compoundModerateYesMedicinal Chemistry
Ethyl 5-chloro-1H-indazole-3-carboxylateLowYesMedicinal Chemistry
Ethyl 5-bromo-1H-indazole-3-carboxylateHighModerateMedicinal Chemistry

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Enzyme Interaction
In a biochemical assay investigating the inhibition of cyclooxygenase (COX) enzymes, this compound showed promising results, indicating its potential as an anti-inflammatory agent. The study provided insights into its binding affinity and specificity towards COX enzymes, paving the way for further exploration in therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the indazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 5-fluoro-1H-indazole-3-carboxylate with structurally analogous indazole esters and acids:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Purity/Availability Key Differences Reference
This compound 1016-36-0 5-F, ethyl ester C₁₀H₉FN₂O₂ 208.19 Out of stock Baseline compound
Mthis compound 78155-73-4 5-F, methyl ester C₉H₇FN₂O₂ 194.16 Available Shorter ester chain
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 51941-85-6 6-CF₃, ethyl ester C₁₁H₁₀F₃N₂O₂ 274.20 Available CF₃ group at position 6
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate 932041-12-8 5-OCF₃, methyl ester C₁₀H₇F₃N₂O₃ 260.17 95% purity Trifluoromethoxy substitution
5-Chloro-1H-indazole-3-carboxylic acid 129295-32-5 5-Cl, carboxylic acid C₈H₅ClN₂O₂ 196.59 Available Chloro substituent; free acid

Key Observations :

  • Substituent Effects : Trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups enhance electron-withdrawing properties, which may influence reactivity or binding affinity in drug design .
  • Positional Isomerism : Substitution at position 6 (e.g., 51941-85-6) versus 5 (baseline compound) affects steric and electronic interactions in molecular recognition .

Biological Activity

Ethyl 5-fluoro-1H-indazole-3-carboxylate is a notable compound within the indazole family, recognized for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9FN2O2
  • Molecular Weight : 208.19 g/mol
  • Structure : The compound features a five-membered indazole ring with a fluorine atom at the 5-position and an ethyl ester group at the 3-position.

Target of Action

This compound primarily interacts with various biological targets, leading to significant cellular effects. The compound has been shown to inhibit cell growth in neoplastic cell lines, suggesting potential anticancer properties.

Mode of Action

Research indicates that indazole derivatives, including this compound, can block the G0–G1 phase of the cell cycle at concentrations lower than 1 μM. This inhibition is crucial for preventing the proliferation of cancer cells.

Biochemical Pathways

Indazole derivatives are known to influence multiple biochemical pathways, including those related to inflammation and cell signaling. The specific pathways affected by this compound remain to be fully elucidated, but its structural properties suggest interactions with key enzymes and receptors involved in these processes .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Inhibition of cell growth in various cancer cell lines has been documented, indicating its potential as a therapeutic agent against tumors.
  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, although specific mechanisms and efficacy require further investigation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), enhancing its potential as a therapeutic agent in central nervous system disorders .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

StudyFindings
Demonstrated significant inhibition of neoplastic cell lines with IC50 values below 1 μM.
Reported potential anti-inflammatory effects through modulation of cytokine release.
Suggested antiviral activity against specific viral strains; further studies needed for confirmation.

Q & A

Q. What are the key synthetic routes for Ethyl 5-fluoro-1H-indazole-3-carboxylate, and how are intermediates validated?

The synthesis typically involves esterification or condensation reactions. For example, upstream intermediates like 5-fluoro-1,2-dihydro-3H-indazol-3-one can react with ethyl chloroformate under basic conditions to form the target ester . Validation of intermediates is achieved via LC-MS and NMR spectroscopy to confirm molecular weight and structural integrity, as demonstrated in similar indazole derivatives .

Q. How is the purity of this compound assessed, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Complementary techniques include:

  • 1H/13C NMR : To confirm substituent positions and ester functionality.
  • Mass spectrometry (MS) : For molecular ion verification (e.g., expected m/z for C₁₀H₉FN₂O₃: 224.19) .
  • Melting point determination : To compare against literature values (if available).

Q. What are the critical storage conditions to ensure compound stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong oxidizers, or high temperatures, as decomposition may yield hazardous byproducts like carbon monoxide or nitrogen oxides .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Catalyst screening : Test bases like K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as seen in analogous imidazole syntheses .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like decarboxylation .

Q. What mechanistic insights explain competing byproducts during esterification?

Competing hydrolysis of ethyl chloroformate or incomplete cyclization of the indazole core can occur. Use in-situ FTIR to monitor carbonyl intermediates (e.g., 1690–1740 cm⁻¹ for ester C=O stretches). Quenching aliquots at intervals for LC-MS analysis helps identify side products like carboxylic acid derivatives .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug strategies : Modify the ester group to a more hydrophilic moiety (e.g., phosphate esters) .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electronic effects of the fluorine substituent on indazole ring electrophilicity. Molecular docking studies may predict interactions with biological targets (e.g., kinases) based on similar indazole scaffolds .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported spectral data for this compound?

  • Cross-validate using multiple techniques (e.g., 2D NMR for ambiguous proton couplings).
  • Compare with structurally related compounds (e.g., ethyl 6-chloro-1H-indazole-3-carboxylate) to identify substituent-specific shifts .

Q. Why do some synthetic protocols report lower yields despite controlled conditions?

Trace moisture or oxygen may deactivate reagents. Implement rigorous drying of solvents (e.g., molecular sieves) and inert reaction atmospheres (N₂/Ar). Monitor reaction progress via TLC or inline spectroscopy .

Methodological Recommendations

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC for high-purity isolates .
  • Safety protocols : Handle ethyl chloroformate in fume hoods with PPE; mitigate risks of corrosive or toxic byproducts .

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